molecular formula C2H8Na2O9S2 B8194918 Sodium hydroxymethanesulfonate hemihydrate

Sodium hydroxymethanesulfonate hemihydrate

Cat. No.: B8194918
M. Wt: 286.2 g/mol
InChI Key: WOZARJLRHRLBSV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium hydroxymethanesulfonate hemihydrate is a useful research compound. Its molecular formula is C2H8Na2O9S2 and its molecular weight is 286.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

disodium;hydroxymethanesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH4O4S.2Na.H2O/c2*2-1-6(3,4)5;;;/h2*2H,1H2,(H,3,4,5);;;1H2/q;;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZARJLRHRLBSV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)S(=O)(=O)[O-].C(O)S(=O)(=O)[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Na2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63148-74-3
Record name Formaldehyde sodium bisulfate 1/2hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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